6-Bromohexanoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
6-Bromohexanoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bifunctional Workhorse of Modern Organic Synthesis
6-Bromohexanoyl chloride (CAS No. 22809-37-6) is a highly versatile bifunctional reagent that has carved a significant niche in the landscape of organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure, featuring a reactive acyl chloride at one terminus and a primary alkyl bromide at the other, provides a powerful tool for chemists to introduce a six-carbon linker with two distinct points for covalent modification. This dual reactivity allows for sequential and orthogonal chemical transformations, making it an invaluable building block for the construction of complex molecular architectures, including advanced drug delivery systems, proteolysis-targeting chimeras (PROTACs), and functionalized polymers.[2][3] This guide offers an in-depth exploration of the physical properties, chemical behavior, and practical applications of 6-bromohexanoyl chloride, providing field-proven insights and detailed methodologies for its effective use in a research setting.
Core Physicochemical & Safety Profile
A thorough understanding of the physical properties and safety considerations of 6-bromohexanoyl chloride is paramount for its safe handling and successful application in any synthetic protocol. This compound is a corrosive and moisture-sensitive liquid that requires careful storage and handling in a controlled laboratory environment.
Table 1: Physical and Chemical Properties of 6-Bromohexanoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 22809-37-6 | [4] |
| Molecular Formula | C₆H₁₀BrClO | [4] |
| Molecular Weight | 213.50 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 1.395 g/mL at 25 °C | [4] |
| Boiling Point | 130 °C at 20 mmHg | [4] |
| Refractive Index (n20/D) | 1.486 | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Reacts violently with water; soluble in many organic solvents. | [1] |
Safety & Handling: A Self-Validating System of Precaution
6-Bromohexanoyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a lachrymator and may cause respiratory irritation. The acyl chloride moiety reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride gas.[1] Therefore, all manipulations must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and a face shield are essential.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat and long-sleeved clothing are required.
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Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases, alcohols, and amines.
First Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
The Chemistry of a Bifunctional Reagent: Mechanisms and Causality
The synthetic utility of 6-bromohexanoyl chloride stems from the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic center, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. The alkyl bromide, while less reactive, is an excellent electrophile for S(_N)2 reactions. This allows for a strategic, stepwise approach to the synthesis of complex molecules.
Mechanism: Nucleophilic Acyl Substitution
The primary reaction pathway for the acyl chloride group is a nucleophilic addition-elimination mechanism.[5] This two-step process is fundamental to the formation of amides, esters, and other carboxylic acid derivatives.
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Nucleophilic Addition: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
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Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, often facilitated by a mild base or a second equivalent of the amine nucleophile, yields the final acylated product and a hydrochloride salt.[5]
The choice of solvent and the presence of a base are critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent reaction with the solvent. A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form an unreactive ammonium salt with the amine nucleophile.[2][5]
Experimental Protocol: Acylation of a Primary Amine
This protocol provides a detailed, step-by-step methodology for a representative acylation reaction, which can be adapted for various primary and secondary amines. This serves as a self-validating system, where careful execution of each step ensures a high yield and purity of the desired product.
Objective: To synthesize an N-substituted 6-bromohexanamide.
Materials:
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6-Bromohexanoyl chloride
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Primary amine (e.g., benzylamine, 1.0 equivalent)
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Anhydrous triethylamine (Et₃N, 1.2 equivalents)
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Workflow Diagram:
Caption: A step-by-step workflow for the acylation of a primary amine.
Detailed Step-by-Step Methodology:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Cooling: Cool the flask to 0 °C using an ice bath and begin stirring.
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Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve 6-bromohexanoyl chloride (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.
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Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
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Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.
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Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Beyond
The bifunctional nature of 6-bromohexanoyl chloride makes it a highly valuable linker molecule in several areas of drug discovery and materials science.
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PROTACs: In the development of PROTACs, this molecule can serve as a linker to connect a protein-targeting ligand to an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[2]
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Antibody-Drug Conjugates (ADCs): The hexanoyl chain can act as a spacer between an antibody and a cytotoxic payload, influencing the stability and release characteristics of the conjugate.[3]
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Surface Functionalization: The reactive ends of the molecule can be used to modify surfaces, immobilizing biomolecules for applications in biosensors and diagnostic arrays.
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Polymer Chemistry: It can be used to synthesize specialty polymers with tailored properties for use as coatings, adhesives, and sealants.
Conclusion
6-Bromohexanoyl chloride is a powerful and versatile reagent for the discerning research scientist. Its well-defined physical properties and predictable reactivity, governed by the principles of nucleophilic acyl substitution and nucleophilic substitution, allow for its strategic incorporation into complex synthetic routes. By adhering to stringent safety protocols and employing validated experimental methodologies, researchers can effectively harness the bifunctional nature of this compound to advance the frontiers of drug discovery, materials science, and chemical biology.
References
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Chemistry LibreTexts. Reactions of Amines. (2025). [Link]
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Organic Syntheses. 2-BROMOHEXANOYL CHLORIDE. [Link]
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CAS Common Chemistry. 6-Bromohexanoyl chloride. [Link]
